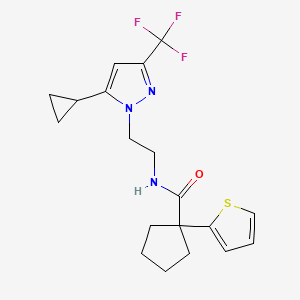![molecular formula C29H23NO4 B2663186 3-[3-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]phenyl]benzoic acid CAS No. 173911-24-5](/img/structure/B2663186.png)
3-[3-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]phenyl]benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Scientific Research Applications
Fluorescent Zn(II) Sensors
The compound has been explored in the development of fluorescent Zn(II) sensors within the Zinpyr family, exemplified by the synthesis of dyes like ZP9 and ZP10. These sensors are based on an asymmetrical fluorescein structure and show midrange affinity for Zn(II), demonstrating significant fluorescence enhancement upon Zn(II) binding. This property makes them suitable for biological imaging applications, including in vivo studies of zinc responsive in cells (Nolan et al., 2006).
Protection of Hydroxy-Groups
The fluoren-9-ylmethoxycarbonyl (Fmoc) group, derived from the core structure of this compound, is recognized for its efficiency in protecting hydroxy-groups during synthetic processes. It offers compatibility with various acid- and base-labile protecting groups, facilitating the synthesis of complex organic molecules, such as oligonucleotides, without affecting other sensitive functional groups (Gioeli & Chattopadhyaya, 1982).
Inhibition of Cell Adhesion
Fluoren-9-ylalkanoic and alkylbenzoic acids, closely related to the discussed compound, have been synthesized as inhibitors of cell adhesion processes in leukocytes. These compounds have shown to inhibit the adherence of neutrophils to serum-coated wells or endothelial cells in vitro, providing a foundation for the development of new anti-inflammatory agents targeting cell adhesion processes (Hamilton et al., 1995).
Novel Fluorescence Probes
The development of novel fluorescence probes, such as HPF and APF, has been guided by the structural features of compounds like 3-[3-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]phenyl]benzoic acid. These probes are designed to detect reactive oxygen species with high specificity and have found applications in studying the roles of these species in biological and chemical contexts (Setsukinai et al., 2003).
Photocatalysis
The core structure of this compound has also been incorporated into photocatalysts for the decarboxylative arylation of α-amino acids and α-oxy acids with arylnitriles. These photocatalysts enable the preparation of benzylic amines and ethers from readily available starting materials under mild conditions, illustrating the compound's utility in facilitating light-driven chemical transformations (Chen, Lu, & Wang, 2019).
Properties
IUPAC Name |
3-[3-[(9H-fluoren-9-ylmethoxycarbonylamino)methyl]phenyl]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H23NO4/c31-28(32)22-10-6-9-21(16-22)20-8-5-7-19(15-20)17-30-29(33)34-18-27-25-13-3-1-11-23(25)24-12-2-4-14-26(24)27/h1-16,27H,17-18H2,(H,30,33)(H,31,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBWPUJHVWHMXJE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCC4=CC(=CC=C4)C5=CC(=CC=C5)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H23NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![[2-[(2-Chloro-6-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-cyclopentylmethanone](/img/structure/B2663104.png)
![2-(benzo[d]isoxazol-3-yl)-N-((1-(thiazol-2-yl)piperidin-3-yl)methyl)acetamide](/img/structure/B2663106.png)
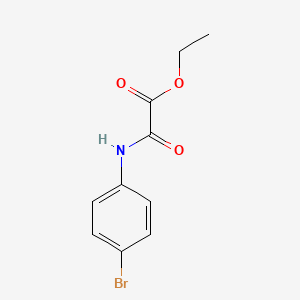
![2-(4-hydroxyphenyl)-6,6-dimethyl-9-phenyl-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B2663110.png)
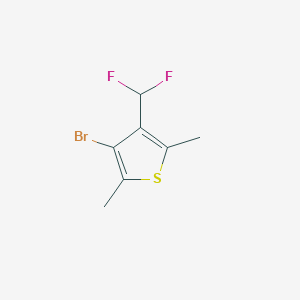
![3,4-difluoro-N-(octahydrobenzo[b][1,4]dioxin-6-yl)benzamide](/img/structure/B2663114.png)
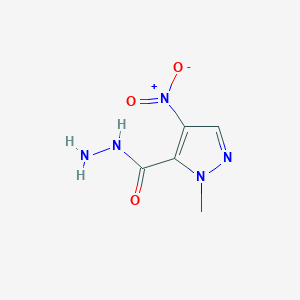
![N-(benzo[d][1,3]dioxol-5-yl)-3-(5-chloro-2-methoxybenzamido)benzofuran-2-carboxamide](/img/structure/B2663117.png)
![2-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]-6-(furan-2-yl)pyridazin-3-one](/img/structure/B2663121.png)
![5-[(2,5-Dimethylbenzyl)sulfanyl]-2-ethyl-8,9-dimethoxy[1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B2663122.png)
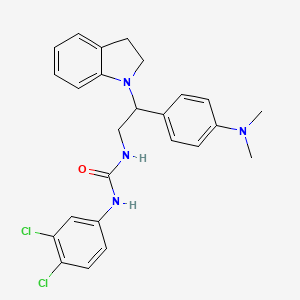

![N-(4-(N-(3,4-dimethylisoxazol-5-yl)sulfamoyl)phenyl)-2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)acetamide](/img/structure/B2663125.png)
